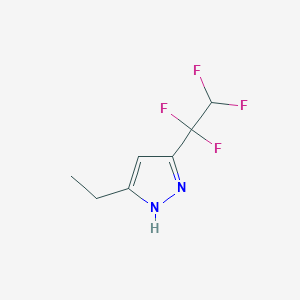
5-ethyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl group at position 5 and a tetrafluoroethyl group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,1,2,2-tetrafluoroethyl ketones. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoles.
Substitution: The fluorine atoms in the tetrafluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-ethyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 5-ethyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, making the compound a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazole: Lacks the ethyl group at position 5.
5-ethyl-1H-pyrazole: Does not contain the tetrafluoroethyl group.
1,3,5-trisubstituted pyrazoles: Vary in the nature and position of substituents.
Uniqueness
The combination of an ethyl group at position 5 and a tetrafluoroethyl group at position 3 makes 5-ethyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazole unique. This specific substitution pattern imparts distinct chemical and physical properties, such as increased stability and reactivity, which are not observed in other similar compounds.
Properties
CAS No. |
188838-49-5 |
|---|---|
Molecular Formula |
C7H8F4N2 |
Molecular Weight |
196.15 g/mol |
IUPAC Name |
5-ethyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazole |
InChI |
InChI=1S/C7H8F4N2/c1-2-4-3-5(13-12-4)7(10,11)6(8)9/h3,6H,2H2,1H3,(H,12,13) |
InChI Key |
HFJIQZDAPQQXMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NN1)C(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-({2-[(E)-(1-Phenylethylidene)amino]ethyl}sulfanyl)ethan-1-ol](/img/structure/B14240945.png)
![Ethanamine, 2-[(1-methyl-1H-pyrazol-5-yl)phenylmethoxy]-](/img/structure/B14240949.png)
![2H-Pyran, 3,6-dihydro-2-[(triphenylmethoxy)methyl]-, (2S)-](/img/structure/B14240962.png)

![2H-Indol-2-one, 3-[(2-chlorophenyl)methylene]-1,3-dihydro-](/img/structure/B14240970.png)
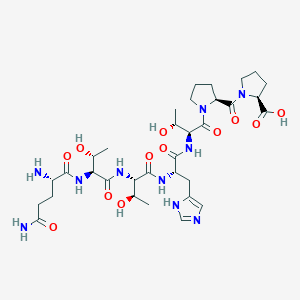
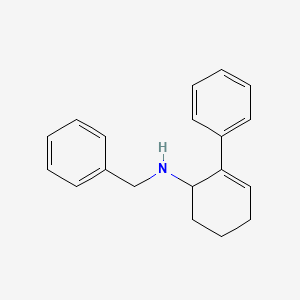
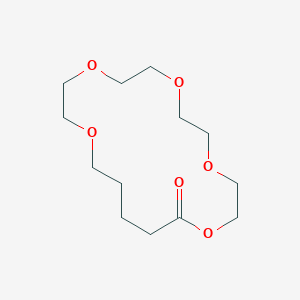
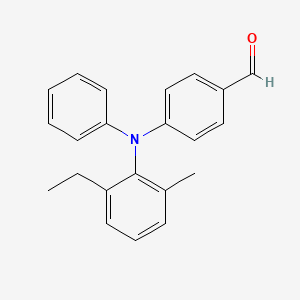
![[(S)-2-Methyl-1-((S)-3,3,3-trifluoro-1-isopropyl-2-oxo-propylcarbamoyl)-propyl]-carbamic acid, benzyl ester](/img/structure/B14240996.png)
![Tributyl[(tetradecyloxy)methyl]phosphanium bromide](/img/structure/B14241003.png)

